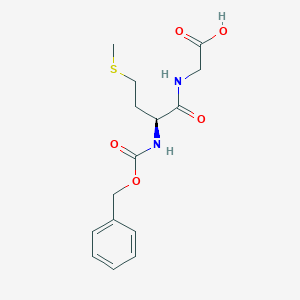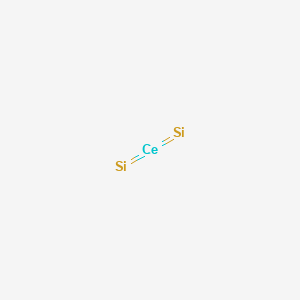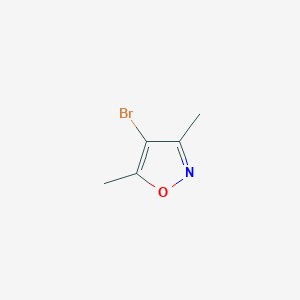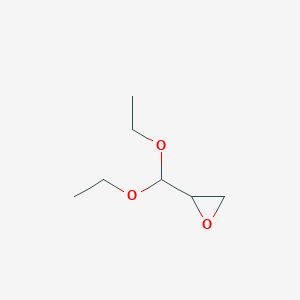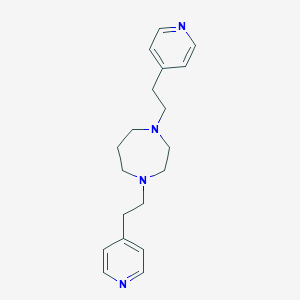
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound that has been the subject of scientific research due to its unique properties. This compound is commonly referred to as BPE-DZ and has been found to have potential applications in various fields, including medicine and materials science. In
Mechanism Of Action
The mechanism of action of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- is not fully understood. However, studies have shown that BPE-DZ can bind to DNA and inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. In addition, BPE-DZ has been found to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemical And Physiological Effects
Studies have shown that 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- can have a range of biochemical and physiological effects. In vitro studies have shown that BPE-DZ can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, BPE-DZ has been found to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments is its unique properties, which make it a useful building block for the synthesis of functional materials. In addition, BPE-DZ has been found to have potential as an anti-cancer agent and as a treatment for neurological disorders, which makes it a promising compound for further study. However, one limitation of using BPE-DZ in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)-. One area of research is the development of BPE-DZ as an anti-cancer agent. Further studies are needed to determine the mechanism of action of BPE-DZ and to optimize its efficacy and safety. Another area of research is the development of BPE-DZ as a treatment for neurological disorders such as Alzheimer's disease. Finally, the use of BPE-DZ as a building block for the synthesis of functional materials such as MOFs is an area of research that has the potential to lead to the development of new materials with unique properties.
Synthesis Methods
The synthesis of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- involves the reaction between 4,4'-bipyridine and cyclohexanone in the presence of a reducing agent. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.
Scientific Research Applications
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- has been the subject of scientific research due to its potential applications in various fields. In medicine, BPE-DZ has been found to have potential as an anti-cancer agent and as a treatment for neurological disorders such as Alzheimer's disease. In materials science, BPE-DZ has been found to have potential as a building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
properties
CAS RN |
14549-77-0 |
|---|---|
Product Name |
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- |
Molecular Formula |
C19H26N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1,4-bis(2-pyridin-4-ylethyl)-1,4-diazepane |
InChI |
InChI=1S/C19H26N4/c1-12-22(14-6-18-2-8-20-9-3-18)16-17-23(13-1)15-7-19-4-10-21-11-5-19/h2-5,8-11H,1,6-7,12-17H2 |
InChI Key |
MDJKIZPTSDZVNQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Canonical SMILES |
C1CN(CCN(C1)CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Other CAS RN |
14549-77-0 |
synonyms |
Hexahydro-1,4-bis[2-(4-pyridyl)ethyl]-1H-1,4-diazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



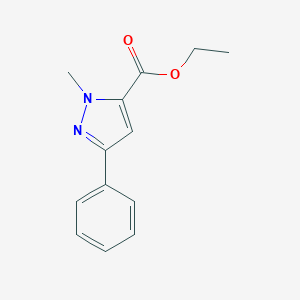
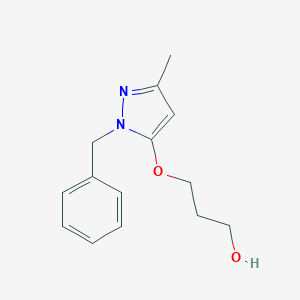
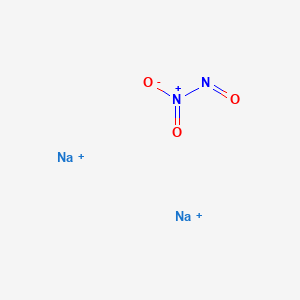
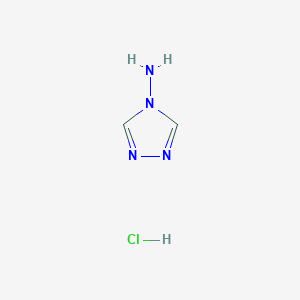
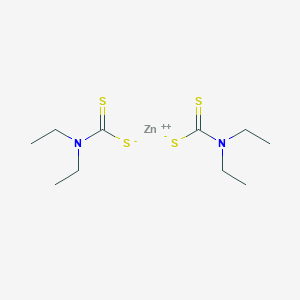
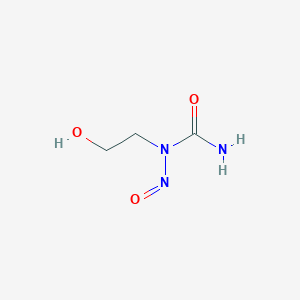
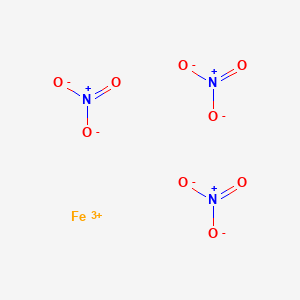
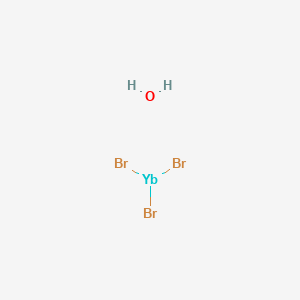
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
